molecular formula C11H12N2O B13185989 6-Methoxy-8-methylquinolin-3-amine

6-Methoxy-8-methylquinolin-3-amine

Cat. No.: B13185989
M. Wt: 188.23 g/mol
InChI Key: BOMASHWVNKPAJR-UHFFFAOYSA-N
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Description

6-Methoxy-8-methylquinolin-3-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives have been extensively studied due to their broad-spectrum biological activities, including antimalarial, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-methylquinolin-3-amine typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-8-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-8-methylquinolin-3-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is used in studying the biological activities of quinoline derivatives, including their antimicrobial and antimalarial properties.

    Medicine: It is investigated for its potential therapeutic effects against various diseases, including malaria and bacterial infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-8-methylquinolin-3-amine involves its interaction with specific molecular targets. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium species . This mechanism is crucial for its antimalarial activity.

Comparison with Similar Compounds

  • 6-Methoxyquinolin-8-amine
  • 8-Acetylamino-6-methoxyquinoline
  • 6-Amino-4,5-dimethyl-8-methoxyquinoline
  • Primaquine bisphosphate
  • Sitamaquine tosylate

Comparison: 6-Methoxy-8-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antimalarial, antibacterial, and antifungal properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-8-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-10(14-2)5-8-4-9(12)6-13-11(7)8/h3-6H,12H2,1-2H3

InChI Key

BOMASHWVNKPAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)N)OC

Origin of Product

United States

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